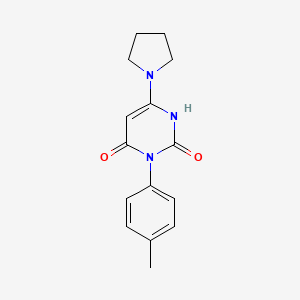
3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-MTPPD) is a novel compound that has been studied for its potential applications in scientific research. 3-MTPPD is a derivative of pyrrolidine and has been found to possess interesting properties such as low toxicity, high solubility in aqueous solutions, and good stability in aqueous solutions. 3-MTPPD has been studied for its potential use in medicinal chemistry, drug delivery, and biochemistry.
Mechanism of Action
The exact mechanism of action of 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed that 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione binds to a variety of receptors in the body, including G-protein coupled receptors, and activates a variety of biochemical pathways.
Biochemical and Physiological Effects
3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antidiabetic effects. It has also been found to have neuroprotective and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in lab experiments is its low toxicity, high solubility in aqueous solutions, and good stability in aqueous solutions. This makes it an ideal compound for use in a variety of scientific research applications. The main limitation of 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is that its exact mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for research involving 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. These include further investigation of its mechanism of action, development of new synthetic methods for its production, and exploration of its potential applications in medicinal chemistry, drug delivery, and biochemistry. Additionally, further research into its biochemical and physiological effects, as well as its potential therapeutic and toxicological effects, could be beneficial.
Synthesis Methods
3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be synthesized via a number of methods. The most common method is the reaction of 4-methylphenol and pyrrolidine in the presence of a base catalyst such as sodium hydroxide. This reaction produces 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in a yield of around 80%.
Scientific Research Applications
3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential use in a variety of scientific research applications. It has been found to possess interesting properties such as low toxicity, high solubility in aqueous solutions, and good stability in aqueous solutions. 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential use in medicinal chemistry, drug delivery, and biochemistry.
properties
IUPAC Name |
3-(4-methylphenyl)-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-4-6-12(7-5-11)18-14(19)10-13(16-15(18)20)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYKNFYQRGIKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543694.png)
![2-(3,4-dimethylphenyl)-N-{6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543700.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B6543712.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B6543717.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)


![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B6543762.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B6543780.png)

![6-{[(furan-2-yl)methyl]amino}-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543788.png)
![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)